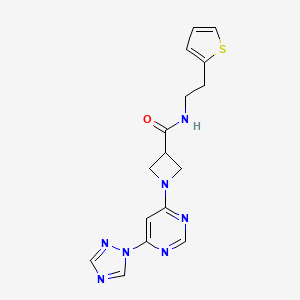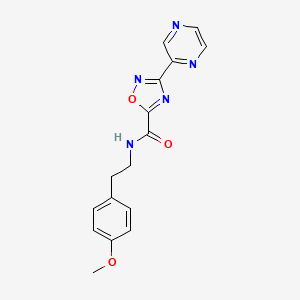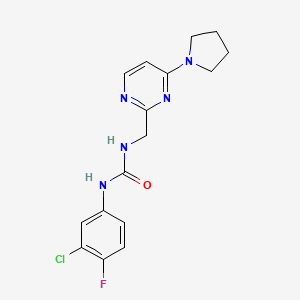
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative with a pyridine and indole moiety, which makes it an interesting molecule for drug designing and synthesis.
Mécanisme D'action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea is not fully understood. However, it has been reported to act as a kinase inhibitor, which means it inhibits the activity of kinases, a group of enzymes that play a crucial role in various cellular processes such as cell growth, proliferation, and differentiation. By inhibiting the activity of kinases, this compound can potentially block the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various kinases such as cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 beta (GSK3β), and Janus kinase 2 (JAK2). In vivo studies have shown that this compound can reduce the growth and proliferation of cancer cells and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea in lab experiments is its potential use in drug designing and synthesis. This compound has shown promising results in the treatment of various diseases, which makes it an interesting molecule for drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
For research include the optimization of the synthesis method, the determination of the mechanism of action, the evaluation of the safety and efficacy of this compound in vivo, and the development of analogs with improved properties.
Méthodes De Synthèse
The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea can be achieved through various methods. One of the most common methods is the reaction of 1-methylindole-3-carboxylic acid with pyridine-2-amine, followed by the reaction with phosgene and ammonium hydroxide. Another method involves the reaction of 1-methylindole-3-carboxylic acid with pyridine-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Applications De Recherche Scientifique
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea has been studied for its potential use in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been reported to act as a kinase inhibitor, which makes it an interesting molecule for drug designing and synthesis.
Propriétés
IUPAC Name |
1-(1-methylindol-3-yl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-19-10-12(11-6-2-3-7-13(11)19)17-15(20)18-14-8-4-5-9-16-14/h2-10H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDGDAJBEQTAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)
![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)


![8-(2,2-Dimethylpropanoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2949602.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2949605.png)
![5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2949608.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2949611.png)
![Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2949613.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2949614.png)

